molecular formula C21H19BrN4O B6535445 3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-phenylpyridazine CAS No. 1049214-92-7

3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-phenylpyridazine

Cat. No. B6535445
CAS RN: 1049214-92-7
M. Wt: 423.3 g/mol
InChI Key: WUJNRROYOKLQKB-UHFFFAOYSA-N
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Description

The compound “3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-phenylpyridazine” is a structurally modified derivative of piperazine . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure . For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include intramolecular cyclization and direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on synthesizing new derivatives of “3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-phenylpyridazine” and evaluating their potential therapeutic applications.

properties

IUPAC Name

(3-bromophenyl)-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O/c22-18-8-4-7-17(15-18)21(27)26-13-11-25(12-14-26)20-10-9-19(23-24-20)16-5-2-1-3-6-16/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJNRROYOKLQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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